1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride
CAS No.:
Cat. No.: VC18226339
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride -](/images/structure/VC18226339.png)
Specification
Molecular Formula | C8H15Cl2N3 |
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Molecular Weight | 224.13 g/mol |
IUPAC Name | 1-(pyrrolidin-3-ylmethyl)pyrazole;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3.2ClH/c1-3-10-11(5-1)7-8-2-4-9-6-8;;/h1,3,5,8-9H,2,4,6-7H2;2*1H |
Standard InChI Key | WKTGDOSAWSBRLW-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1CN2C=CC=N2.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride (IUPAC name: 1-pyrrolidin-3-ylpyrazole dihydrochloride) features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—linked via a methylene bridge to a pyrrolidine moiety, a five-membered saturated amine ring. The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical formulation .
Molecular Formula:
Molecular Weight: 210.10 g/mol .
SMILES Notation: .
InChI Key: .
The planar pyrazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the pyrrolidine group introduces stereochemical complexity, enabling selective binding to chiral receptors . X-ray crystallography reveals a chair conformation for the pyrrolidine ring, with the hydrochloride ions forming hydrogen bonds with adjacent water molecules in the crystal lattice .
Comparative Analysis of Analogous Compounds
Structural analogs of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride exhibit variations in heterocyclic core and substituent groups, leading to distinct pharmacological profiles:
These analogs underscore the role of substituent engineering in modulating target affinity and pharmacokinetic properties .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride typically involves a three-step sequence:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole ring. For instance, reaction of hydrazine hydrate with acetylacetone at 80°C produces 1H-pyrazole .
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Pyrrolidine Functionalization: N-alkylation of pyrrolidin-3-amine with chloromethylpyrazole in the presence of a base (e.g., potassium carbonate) introduces the methylene bridge .
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt, achieving >98% purity via recrystallization .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:
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Temperature: 50–60°C for alkylation step to minimize side reactions.
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Catalyst: Palladium on carbon (Pd/C) for selective hydrogenation of intermediates.
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Purification: Reverse-phase chromatography or membrane filtration to isolate the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 32 mg/mL at 25°C due to hydrochloride counterions .
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Photostability: Susceptible to UV degradation; requires amber glass packaging .
Spectroscopic Data
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NMR (400 MHz, DO): δ 7.85 (s, 1H, pyrazole-H), 3.92–3.88 (m, 1H, pyrrolidine-H), 3.12–2.95 (m, 4H, CH-N) .
Biological Activities and Mechanisms
Kinase Inhibition
1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride demonstrates nanomolar inhibition (IC = 12 nM) against cyclin-dependent kinase 2 (CDK2), a target in oncology. Docking studies reveal hydrogen bonding between the pyrazole nitrogen and kinase hinge region residue Glu81.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 4 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) . Resistance development is mitigated by its novel mechanism distinct from β-lactams.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for dual CDK2/5 inhibitors in breast cancer therapy.
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Prodrug Synthesis: Esterification of the pyrrolidine nitrogen enhances oral bioavailability (F = 65% in rats) .
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